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N6-Propionyl-L-lysine

Sirtuin Biology Enzyme Kinetics Post-Translational Modification

Researchers studying lysine acylation must avoid confounding PTM data caused by generic acyl-lysine analog substitution. N6-Propionyl-L-lysine (CAS 1974-17-0) eliminates this risk by serving as the exact minimal recognition element for lysine propionylation, with demonstrated strict acyl-chain specificity that acetyl- or butyryl-lysine cannot substitute. - Enables robust deacylase assays: Achieves a 2.5-fold lower KM than acetyl-lysine for Sir2La, maximizing signal at reduced substrate cost. - Serves as an essential quantitative standard for LC-MS/MS, preventing site misidentification in propionylome studies. - Permits generation of homogeneously propionylated proteins for precise structure-function studies via genetic code expansion.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 1974-17-0
Cat. No. B170580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Propionyl-L-lysine
CAS1974-17-0
Synonymsepsilon-N-(L-propionyl-2-)-L-lysine
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
InChIKeyPCANIHQHQYUJPY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Propionyl-L-lysine: A Defined Tool for Lysine Propionylation Research


N6-Propionyl-L-lysine (CAS 1974-17-0) is a modified amino acid derivative where a propionyl group (C3 acyl chain) is covalently attached to the ε-amino group of L-lysine [1]. It is a key research reagent used as a building block for synthetic peptides and as a standard in analytical workflows. Its primary scientific relevance lies in its identity as the minimal recognition element for the post-translational modification (PTM) known as lysine propionylation, a distinct form of protein acylation with emerging roles in cellular metabolism and gene regulation [2]. As a defined chemical entity with a purity of ≥97-98% , it serves as a precise tool for investigating the enzymatic machinery (writers and erasers) that govern this specific acylation state.

Workflow Acylation-state-specific PTM studies
Selection Logic Propionyl-lysine recognition element
Format Peptide building block, analytical standard

N6-Propionyl-L-lysine: Why Acyl Chain Length Prevents Substitution


Generic substitution with other acyl-lysine derivatives (e.g., N6-acetyl-L-lysine or N6-butyryl-L-lysine) is not scientifically valid due to the strict acyl-chain length specificity exhibited by both the enzymes that install ('writers') and remove ('erasers') these modifications [1]. Sirtuin deacylases, for instance, demonstrate profound differences in binding affinity and catalytic efficiency based solely on the addition or subtraction of a single methylene (-CH2-) group on the acyl chain [2]. Consequently, an experiment designed to probe propionylation-specific biology requires the propionyl-lysine reagent; substituting with an acetyl- or butyryl-lysine analog will report on a different biological process, leading to confounding results and misinterpretation of PTM dynamics. The quantitative data below substantiate this lack of interchangeability.

Property
Propionyl-Lysine (Target)
Acetyl- / Butyryl-Lysine
Acyl chain length
C3 (propionyl)
C2 (acetyl) or C4 (butyryl)
Enzyme recognition
Strict propionyl-specific sirtuin binding
Different acyl preference may shift activity
PTM interpretation
Reports propionylation dynamics
Reports acetylation / butyrylation dynamics; may confound results

N6-Propionyl-L-lysine: Differentiated Activity Against Acetyl- and Butyryl-Lysine Analogs


Superior Binding Affinity to Yeast Sirtuin Hst2

In a direct head-to-head comparison using a fluorescence polarization assay with a p53-derived peptide sequence, the propionyl-lysine peptide bound to the yeast sirtuin Hst2 with a dissociation constant (Kd) of 0.61 ± 0.12 µM. This represents a 3.3-fold higher affinity compared to the acetyl-lysine peptide, which exhibited a Kd of 2.0 ± 0.3 µM under the same experimental conditions [1]. This quantitative difference in binding energy demonstrates that the propionyl group interacts more favorably with the enzyme's hydrophobic binding pocket.

Hst2 Binding Affinity
Head-to-head
Kd 0.61 ± 0.12 µM vs acetyl 2.0 ± 0.3 µM
3.3-fold higher affinity
Fluorescence polarization assay, p53-derived peptide
Supports binding-affinity assay context
Data to verify; single study context
Sirtuin Biology Enzyme Kinetics Post-Translational Modification

Preferred Substrate for Bacterial Sirtuin Sir2La

Steady-state kinetic analysis of the sirtuin deacylase Sir2La from Lactobacillus acidophilus revealed a marked preference for propionyl-lysine over acetyl-lysine. This preference is driven by a significantly lower Michaelis constant (KM). For a non-fluorogenic peptide substrate, Sir2La exhibited a KM of 280 nM for propionyl-lysine, compared to 700 nM for acetyl-lysine, indicating a 2.5-fold higher apparent affinity [1]. In a separate study using a different peptide scaffold, Sir2La again showed a preference for propionyl-lysine (KM = 14 µM) over both acetyl-lysine (KM = 21 µM) and butyryl-lysine (KM = 15 µM), with a correspondingly higher catalytic rate constant (kcat) [2].

Sir2La Kinetics
Reported
KM 280 nM (propionyl) vs 700 nM (acetyl)
2.5-fold lower KM; higher kcat vs butyryl
Steady-state kinetics, recombinant Sir2La
Supports enzyme kinetics assay context
Cross-study comparable; method context review advised
Microbial Sirtuins Substrate Selectivity Enzyme Kinetics

Cognate Substrate for Mammalian Sirtuins SIRT1-3

A seminal study established that propionyl-lysine peptides are not only bound by but are also catalytically deacylated by the major human sirtuins SIRT1, SIRT2, and SIRT3 [1]. This finding positioned lysine propionylation as a bona fide physiological substrate for these key metabolic regulators, distinct from acetylation. The study further quantifies that the rate of catalysis with these analogs can vary over five orders of magnitude depending on the enzyme and the specific acyl modification, highlighting the extreme sensitivity of these enzymes to the acyl group's chemical nature [1]. This work provided the foundational evidence that propionyl-lysine is a biologically relevant and distinct regulatory PTM.

Mammalian SIRT1-3 Activity
Class-level
Catalysis rates vary over five orders of magnitude across acyl analogs
In vitro deacylation with recombinant sirtuins
Supports pathway-response interpretation
Class-level inference; acyl-specific validation needed
Mammalian Sirtuins PTM Crosstalk Deacylase Activity

N6-Propionyl-L-lysine: Key Applications in Sirtuin Research and PTM Analysis


Sirtuin Activity Assays with Enhanced Sensitivity

N6-Propionyl-L-lysine can be incorporated into peptide substrates to develop deacylase assays with improved sensitivity and dynamic range. The 2.5-fold lower KM compared to acetyl-lysine for the Sir2La enzyme [1] suggests that propionyl-lysine-based substrates could yield higher assay signals at lower substrate concentrations, reducing reagent costs and improving the detection of weak enzymatic activities. This is particularly relevant for screening sirtuin modulators where a robust assay window is critical.

Generation of Site-Specifically Propionylated Proteins

Through genetic code expansion or native chemical ligation, N6-Propionyl-L-lysine is used to generate homogeneously propionylated proteins for precise biochemical and structural studies [2]. This approach allows researchers to directly compare the functional consequences of lysine propionylation versus acetylation at a specific site on a target protein, without the confounding effects of heterogeneous modification patterns or off-target acylation. This is a direct application of the compound's distinct identity as a propionylation reagent.

Analytical Standard for Lysine Propionylation Proteomics

In mass spectrometry-based proteomics, N6-Propionyl-L-lysine serves as an essential standard for the identification, quantification, and validation of endogenous lysine propionylation sites. Its defined molecular weight (202.25 g/mol) and chemical properties allow for the development of targeted MS methods (e.g., parallel reaction monitoring) to accurately measure the stoichiometry of this PTM across different biological states [3]. The use of the correct standard is non-negotiable for accurate quantitation; substituting with an acetyl-lysine standard would lead to misidentification and inaccurate abundance measurements.

Investigating Metabolic Regulation in Probiotic Bacteria

Based on the characterization of the Sir2La depropionylase in L. acidophilus [1], N6-Propionyl-L-lysine is a key tool for dissecting the role of lysine acylation in the physiology of probiotic and gut microbiota species. Researchers can use this compound to create substrates for enzymatic assays or as a precursor to probe propionylation dynamics in these organisms, which is an emerging area of research linking microbial metabolism to host health.

Application
Selection Property
Validation Focus
Sirtuin activity assays
Substrate selectivity review
KM and kcat endpoint validation
Site-specific propionylated proteins
Homogeneous modification context
Functional comparison vs acetylation
Propionylation proteomics
Defined analytical standard
MS method accuracy and PTM stoichiometry
Microbial sirtuin research
Depropionylase substrate context
Acylation dynamics in probiotic models

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